3-chloro-N-pentylbenzamide

描述

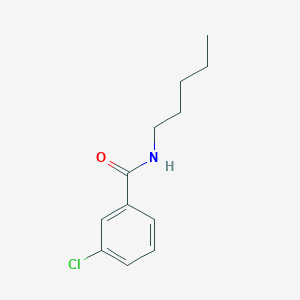

3-Chloro-N-pentylbenzamide is an organic compound with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol . It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a pentyl group attached to the nitrogen atom of the amide group. This compound is primarily used in research and development settings.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-pentylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with pentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+pentylamine→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Types of Reactions:

Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The benzene ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as 3-amino-N-pentylbenzamide or 3-thio-N-pentylbenzamide.

Reduction: N-pentylbenzylamine.

Oxidation: Various oxidized benzene derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

3-Chloro-N-pentylbenzamide has been investigated for its anticancer properties. Studies have shown that it can inhibit key enzymes involved in cancer cell proliferation, particularly IKKβ, which is essential for the activation of the NF-κB signaling pathway. This pathway is often upregulated in various cancers, making it a crucial target for therapeutic intervention .

In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. The compound's efficacy was quantified through IC50 values, which indicated significant activity against these cell lines .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves binding to specific cellular targets, potentially disrupting critical signaling pathways that promote cell survival and proliferation. Preliminary research suggests that it may also induce apoptosis in cancer cells, although further studies are needed to elucidate its precise mechanisms .

Antimicrobial Properties

Broad-spectrum Activity

Research indicates that this compound possesses antimicrobial properties against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These findings highlight its potential as a therapeutic agent in treating resistant bacterial infections.

Study Findings

In vitro assays demonstrated that the compound effectively inhibits bacterial growth, although the exact mechanisms of action remain to be fully characterized. Further investigations are warranted to explore its clinical applicability as an antimicrobial agent .

Other Potential Applications

Anti-inflammatory Effects

Emerging studies suggest that this compound may also have anti-inflammatory properties. This could position it as a candidate for treating conditions characterized by chronic inflammation, though this area of research is still nascent and requires more comprehensive exploration.

Neurodegenerative Disease Modulation

There is ongoing research into the potential of this compound to modulate pathways involved in neurodegenerative diseases. Its ability to interact with specific proteins may offer insights into new therapeutic strategies for conditions such as Alzheimer's disease.

Data Table: Summary of Applications

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay method. The results indicated promising anticancer activity with specific focus on the inhibition of key signaling pathways critical for tumor growth .

- Antimicrobial Testing : Another study focused on assessing the antimicrobial efficacy of this compound against resistant bacterial strains. The compound demonstrated significant inhibition rates, suggesting its potential utility in clinical settings where antibiotic resistance poses a challenge.

- Mechanistic Studies : Ongoing mechanistic studies aim to clarify how this compound interacts at the molecular level with target proteins involved in cancer and microbial resistance. These studies are crucial for understanding its full therapeutic potential and guiding future drug development efforts .

作用机制

The specific mechanism of action for 3-chloro-N-pentylbenzamide is not well-documented. benzamide derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The chlorine and pentyl groups may influence the compound’s binding affinity and specificity towards these targets.

相似化合物的比较

3-Chlorobenzamide: Lacks the pentyl group, making it less lipophilic.

N-pentylbenzamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.

3-Chloro-N-methylbenzamide: Has a methyl group instead of a pentyl group, affecting its hydrophobicity and molecular interactions.

Uniqueness: 3-Chloro-N-pentylbenzamide is unique due to the presence of both the chlorine atom and the pentyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

生物活性

3-Chloro-N-pentylbenzamide is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural attributes, which include a chlorinated benzamide moiety. Understanding its biological activity is crucial for potential applications in drug development and other therapeutic areas.

The molecular formula of this compound is . Its structure includes a benzene ring attached to an amide group and a pentyl chain, which influences its solubility and interaction with biological targets. The presence of chlorine enhances its reactivity and binding affinity to various enzymes and receptors.

This compound exhibits biological activity primarily through enzyme inhibition and receptor binding. The chlorine substituent can enhance the compound's ability to interact with specific biological targets, potentially leading to altered enzyme activity or receptor signaling pathways. This mechanism is critical in the development of compounds aimed at treating diseases related to enzyme dysfunction or aberrant receptor signaling.

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. For instance, studies have shown that similar benzamide derivatives are effective against various enzyme classes, including proteases and kinases. The specific inhibitory effects of this compound on target enzymes are still under investigation, but preliminary data suggest significant potential.

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial properties of various benzamide derivatives, compounds structurally related to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications in the side chain can influence antimicrobial efficacy.

- Antiparasitic Effects : Similar compounds have been evaluated for their effects on protozoan parasites such as Trypanosoma brucei and Leishmania donovani. These studies revealed that certain derivatives could effectively inhibit parasite growth, highlighting the potential for this compound in antiparasitic drug development.

Comparative Biological Activity Table

| Compound Name | Target Organism/Enzyme | Activity Level | Reference |

|---|---|---|---|

| This compound | E. coli | Moderate | |

| N-phenylbenzamide derivatives | T. brucei | High | |

| 3-Chloro-N-phenylbenzamide | Kinase Inhibition | Significant |

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps, typically starting from commercially available benzoyl chloride derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful formation of the desired compound.

Pharmacological Studies

Recent pharmacological studies have focused on the compound's bioavailability and metabolic stability. In vitro assays have shown that this compound maintains stability under physiological conditions, which is a desirable trait for therapeutic agents.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-N-pentylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling a benzoyl chloride with an amine. For this compound, 3-chlorobenzoyl chloride reacts with pentylamine in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the amide bond . Key factors affecting yield include:

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the amine.

- Purification : Recrystallization from ethanol or column chromatography improves purity .

Note: Contradictions in yields may arise from variations in stoichiometry or solvent drying methods.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.4–8.0 ppm (aromatic protons), δ 3.3 ppm (N-pentyl CH₂), and δ 1.2–1.6 ppm (pentyl CH₂/CH₃) confirm structure .

- ¹³C NMR : Signals near δ 165 ppm (amide carbonyl) and δ 45–55 ppm (N-pentyl carbons) .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₆ClNO .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting point with literature values; deviations >2°C suggest impurities .

- Chromatography : HPLC or TLC with a suitable mobile phase (e.g., ethyl acetate/hexane) to confirm homogeneity .

- Elemental Analysis : Match experimental C/H/N/Cl percentages with theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the bioactivity of this compound analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., varying halogen positions or alkyl chain lengths) followed by bioassays. For example:

- Chlorine Position : Meta-substitution (3-chloro) enhances electronic effects on the aromatic ring, potentially improving receptor binding .

- Alkyl Chain Length : Longer chains (e.g., pentyl vs. methyl) may increase lipophilicity, affecting membrane permeability .

Experimental Design: Use in vitro assays (e.g., enzyme inhibition) and molecular docking to correlate structural features with activity .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions influence its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Dihedral Angles : Between aromatic and amide planes (e.g., ~88.5° in similar benzamides), affecting packing .

- Hydrogen Bonding : N-H⋯O interactions form C(4) chains, stabilizing the crystal lattice .

Data Interpretation: Use software like DIAMOND or Mercury to visualize Hirshfeld surfaces and quantify interactions (e.g., π-π stacking) .

Q. How should researchers resolve contradictions in solubility or stability data for this compound across studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature).

- Advanced Analytics : Use DSC (differential scanning calorimetry) to study thermal stability and DLS (dynamic light scattering) for solubility profiling .

- Literature Review : Cross-reference methodologies from crystallography (e.g., ) and synthetic chemistry (e.g., ) to identify protocol discrepancies.

属性

IUPAC Name |

3-chloro-N-pentylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-4-8-14-12(15)10-6-5-7-11(13)9-10/h5-7,9H,2-4,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIOHGXJMPRXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307565 | |

| Record name | Benzamide, 3-chloro-N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35306-57-1 | |

| Record name | Benzamide, 3-chloro-N-pentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35306-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-chloro-N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。